Cas no 1281950-26-2 ((3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol)

(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol 化学的及び物理的性質
名前と識別子
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- (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol
- 3-Bromo-4'-methoxy-2'-methylbenzhydrol
- (3-bromophenyl)-(4-methoxy-2-methylphenyl)methanol
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- MDL: MFCD12964456
- インチ: 1S/C15H15BrO2/c1-10-8-13(18-2)6-7-14(10)15(17)11-4-3-5-12(16)9-11/h3-9,15,17H,1-2H3
- InChIKey: VZINHEJTTGZUFB-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)C(C1C=CC(=CC=1C)OC)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 259
- XLogP3: 3.8
- トポロジー分子極性表面積: 29.5
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 399214-5g |
3-Bromo-4'-methoxy-2'-methylbenzhydrol |
1281950-26-2 | 97.0% | 5g |
£1,377.00 | 2023-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1647928-5g |
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol |
1281950-26-2 | 98% | 5g |
¥15997.00 | 2024-08-09 | |
abcr | AB429142-5 g |
3-Bromo-4'-methoxy-2'-methylbenzhydrol |
1281950-26-2 | 5g |
€1,123.50 | 2022-03-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512959-1g |
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol |
1281950-26-2 | 97% | 1g |
¥3031.0 | 2023-04-03 | |
Fluorochem | 399214-25g |
3-Bromo-4'-methoxy-2'-methylbenzhydrol |
1281950-26-2 | 97.0% | 25g |
£3,383.00 | 2023-04-20 | |
Fluorochem | 399214-1g |
3-Bromo-4'-methoxy-2'-methylbenzhydrol |
1281950-26-2 | 97.0% | 1g |
£570.00 | 2023-04-20 | |
abcr | AB429142-1 g |
3-Bromo-4'-methoxy-2'-methylbenzhydrol |
1281950-26-2 | 1g |
€482.30 | 2022-03-24 | ||
abcr | AB429142-1g |
3-Bromo-4'-methoxy-2'-methylbenzhydrol; . |
1281950-26-2 | 1g |
€1621.70 | 2024-08-03 | ||
abcr | AB429142-5g |
3-Bromo-4'-methoxy-2'-methylbenzhydrol |
1281950-26-2 | 5g |
€1373.40 | 2023-09-04 | ||
Ambeed | A141085-1g |
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol |
1281950-26-2 | 97% | 1g |
$441.0 | 2024-04-25 |
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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4. Caper tea
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
(3-Bromophenyl)(4-methoxy-2-methylphenyl)methanolに関する追加情報
Introduction to (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol and Its Significance in Modern Chemical Research
The compound with the CAS number 1281950-26-2 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure, characterized by the presence of a 3-bromophenyl group and a 4-methoxy-2-methylphenyl moiety, makes it a versatile intermediate for synthesizing various bioactive compounds. This introduction delves into the properties, potential applications, and recent advancements in the study of this compound.
In recent years, the demand for innovative pharmaceuticals has driven extensive research into novel molecular entities. Among these, (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol has emerged as a compound of interest due to its unique structural features. The bromine substituent on the phenyl ring enhances its reactivity, making it a valuable building block for further chemical modifications. This reactivity is particularly useful in cross-coupling reactions, which are fundamental to constructing complex organic molecules.
The methoxy and methyl groups on the second phenyl ring contribute to the compound's lipophilicity and electronic properties, influencing its interactions with biological targets. These features have led researchers to explore its potential in drug discovery, particularly in the development of small-molecule inhibitors. The combination of these structural elements makes (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol a promising candidate for further investigation.
Recent studies have highlighted the compound's role in synthesizing molecules with therapeutic potential. For instance, researchers have utilized it as a precursor in the development of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups while maintaining the core structure of the molecule.
The methoxy group also plays a significant role in modulating the pharmacokinetic properties of derived compounds. This feature is particularly important in drug design, as it can influence absorption, distribution, metabolism, and excretion (ADME) profiles. By optimizing these properties, scientists aim to enhance drug efficacy and minimize side effects.
In addition to its applications in pharmaceuticals, (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol has shown promise in materials science. Its ability to undergo selective modifications has made it useful in creating novel polymers and coatings with tailored properties. These materials could find applications in electronics, optoelectronics, and advanced manufacturing processes.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as flow chemistry and automated synthesis platforms, have been employed to streamline these processes. These innovations not only improve efficiency but also enhance reproducibility, which is critical for industrial-scale production.
The growing interest in this compound underscores its importance as a chemical intermediate. As research continues to uncover new applications and synthetic strategies, its relevance is expected to expand further. Collaborative efforts between academia and industry are essential to fully realize its potential in various fields.
In conclusion, (3-Bromophenyl)(4-methoxy-2-methylphenyl)methanol, with its CAS number 1281950-26-2, represents a significant advancement in chemical research. Its unique structural features make it a valuable tool for synthesizing bioactive molecules with therapeutic applications. Additionally, its versatility in material science highlights its broader impact on innovation across multiple disciplines. As research progresses, this compound is poised to play an increasingly important role in shaping the future of chemical biology and pharmaceuticals.
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